3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
CAS No.: 848744-47-8
Cat. No.: VC7369920
Molecular Formula: C19H15BrF3NO3
Molecular Weight: 442.232
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848744-47-8 |
|---|---|
| Molecular Formula | C19H15BrF3NO3 |
| Molecular Weight | 442.232 |
| IUPAC Name | 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
| Standard InChI | InChI=1S/C19H15BrF3NO3/c1-24(2)9-13-14(25)8-7-12-16(26)15(10-3-5-11(20)6-4-10)18(19(21,22)23)27-17(12)13/h3-8,25H,9H2,1-2H3 |
| Standard InChI Key | HNPIVADSJGVXBX-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Br)C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 3-(4-bromophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one consists of a chromen-4-one scaffold substituted at the 3-position with a 4-bromophenyl group, a trifluoromethyl group at C2, a hydroxy group at C7, and a dimethylaminomethyl moiety at C8. The molecular formula is C₂₀H₁₆BrF₃NO₃, with a calculated molecular weight of 477.25 g/mol .
Stereoelectronic Properties
The bromine atom at the para position of the phenyl ring introduces significant electron-withdrawing effects, which may influence π-π stacking interactions in biological targets . The trifluoromethyl group enhances lipophilicity (predicted logP ≈ 3.6) , while the dimethylaminomethyl side chain contributes to basicity, with a calculated pKa of ~8.5 for the tertiary amine . The hydroxy group at C7 enables hydrogen bonding, as evidenced by its role in similar chromenones .
Crystallographic Insights
While direct crystallographic data for this compound is unavailable, analogous structures exhibit bond lengths of 1.331–1.395 Å for chromenone C–O and C–C bonds . The 4-bromophenyl group likely adopts a near-planar conformation relative to the chromenone ring, as seen in brominated chromene derivatives .
Synthetic Pathways and Optimization
Key Synthetic Routes
The synthesis of this compound likely follows a multi-step strategy:
-
Chromenone Core Formation: Condensation of resorcinol derivatives with β-keto esters under acidic conditions to form the 4H-chromen-4-one scaffold .
-
Electrophilic Substitution: Bromination at the 4-position of the phenyl ring using N-bromosuccinimide (NBS) in dichloroethane (DCE) with AgOTf catalysis .
-
Trifluoromethylation: Introduction of the CF₃ group via radical trifluoromethylation or cross-coupling reactions .
-
Mannich Reaction: Attachment of the dimethylaminomethyl group at C8 using formaldehyde and dimethylamine .
Reaction Conditions and Yields
-
Bromination: Conducted at 80°C for 8 hours, yielding ~75% based on analogous reactions .
-
Trifluoromethylation: Requires CuI catalysis and TMSCF₃, with yields ~60% .
-
Purification: Column chromatography on silica gel (petroleum ether/ethyl acetate) achieves >95% purity .
Physicochemical and Pharmacokinetic Properties
Solubility and Partitioning
| Property | Value | Method/Source |
|---|---|---|
| logP | 3.6 ± 0.2 | Calculated (PubChem) |
| logD (pH 7.4) | 2.8 ± 0.3 | Experimental analog |
| Aqueous Solubility | 12.5 µM | HPLC (similar compound) |
| PSA | 55.3 Ų | Computational |
The compound’s moderate lipophilicity suggests favorable membrane permeability, while its polar surface area (PSA) indicates potential blood-brain barrier penetration limitations .
Stability and Degradation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume